molecular formula C17H22N2O2 B5031011 N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide

N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide

カタログ番号 B5031011
分子量: 286.37 g/mol
InChIキー: PMZSGWBYHXQQEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).

作用機序

AZD-9291 selectively targets mutant forms of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, which are commonly found in NSCLC. The compound irreversibly binds to the N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide kinase domain, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
AZD-9291 has been shown to have potent anti-tumor activity in preclinical models of NSCLC. The compound has also been shown to have a favorable safety profile, with fewer adverse effects compared to first-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs. AZD-9291 has been reported to cause fewer skin and gastrointestinal toxicities, which are commonly associated with N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs.

実験室実験の利点と制限

AZD-9291 has several advantages for lab experiments, including its potent anti-tumor activity, selectivity for mutant forms of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide, and favorable safety profile. However, the synthesis method of AZD-9291 is complex, making it difficult to produce large quantities of the compound. The high cost of the compound may also limit its use in preclinical studies.

将来の方向性

Several future directions for the development of AZD-9291 have been proposed. These include the investigation of combination therapies with other targeted agents, the identification of biomarkers to predict response to the compound, and the development of strategies to overcome resistance to AZD-9291. Additionally, the use of AZD-9291 in other N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant cancers, such as head and neck squamous cell carcinoma, is being explored.
Conclusion:
In conclusion, AZD-9291 is a promising third-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKI used in the treatment of NSCLC. The compound has shown potent anti-tumor activity and a favorable safety profile in preclinical and clinical studies. The development of AZD-9291 has opened up new avenues for the treatment of N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant cancers, and future research is needed to fully explore the potential of this compound.

合成法

AZD-9291 is synthesized through a series of chemical reactions starting from 3-chloroaniline. The synthesis involves the formation of an intermediate compound, which is then subjected to further reactions to yield the final product. The synthesis method of AZD-9291 is complex and involves several steps, making it difficult to produce large quantities of the compound.

科学的研究の応用

AZD-9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown promising results in patients with N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide-mutant NSCLC who have developed resistance to first-generation N-[3-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide TKIs. AZD-9291 has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced NSCLC.

特性

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-8-9-13)18-15-7-5-6-14(12-15)17(21)19-10-3-1-2-4-11-19/h5-7,12-13H,1-4,8-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSGWBYHXQQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。